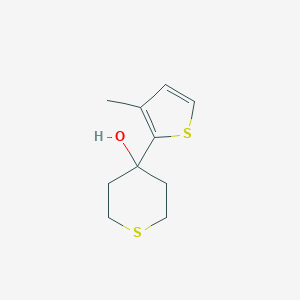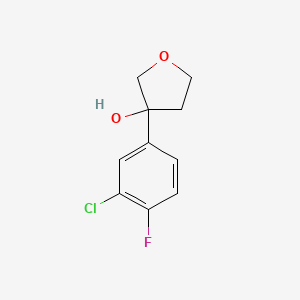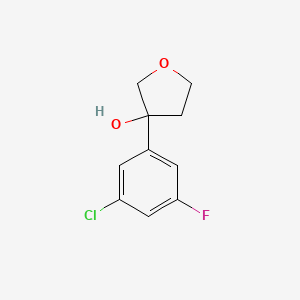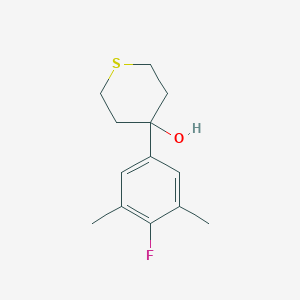
4-(4-Fluoro-3,5-dimethylphenyl)thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 137948798 is a chemical entity with potential applications in various scientific fields. While specific details about this compound are limited, it is essential to explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
The preparation methods for the compound with Chemical Abstracts Service number 137948798 involve synthetic routes and reaction conditions that are typically used in organic chemistry. These methods may include:
Synthetic Routes: The compound can be synthesized through multi-step organic reactions, involving the use of various reagents and catalysts. The specific synthetic route would depend on the desired functional groups and the complexity of the molecule.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of the compound. Optimizing these conditions can lead to higher yields and purity of the final product.
Industrial Production Methods: Industrial production of the compound may involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
The compound with Chemical Abstracts Service number 137948798 undergoes various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction it undergoes.
Scientific Research Applications
The compound with Chemical Abstracts Service number 137948798 has several scientific research applications, including:
Chemistry: In chemistry, the compound can be used as a reagent or intermediate in various organic synthesis reactions.
Biology: In biological research, the compound may be used to study cellular processes and molecular interactions.
Medicine: The compound may have potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, materials, and other products.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 137948798 involves its interaction with molecular targets and pathways. The specific mechanism would depend on the compound’s structure and functional groups. Generally, the compound may:
Bind to Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, leading to changes in their activity.
Modulate Pathways: By interacting with molecular targets, the compound can modulate various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
The compound with Chemical Abstracts Service number 137948798 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural features. The comparison may involve:
Structural Similarities: Analyzing the structural similarities between the compound and other related compounds.
Functional Group Analysis: Comparing the functional groups present in the compound with those in similar compounds.
Unique Properties: Highlighting the unique properties and applications of the compound that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(4-fluoro-3,5-dimethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FOS/c1-9-7-11(8-10(2)12(9)14)13(15)3-5-16-6-4-13/h7-8,15H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESNVSXLEXEOSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C2(CCSCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)C2(CCSCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

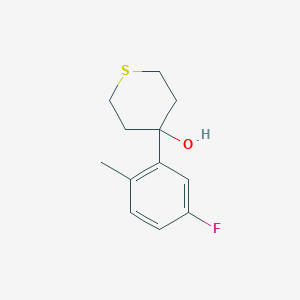
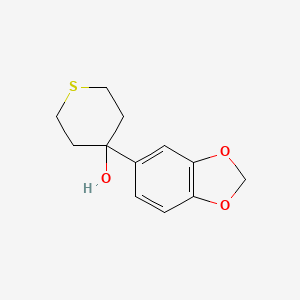
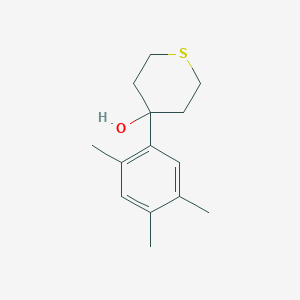
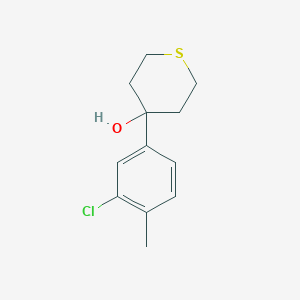
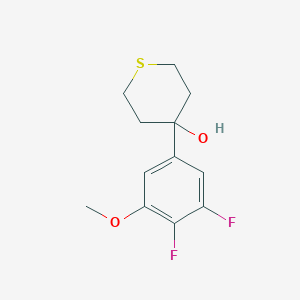
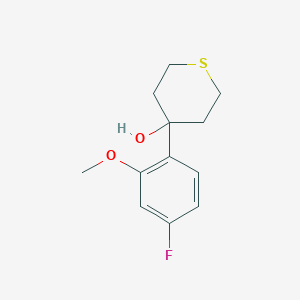
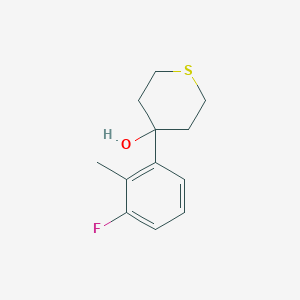
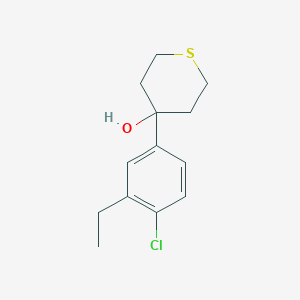
![4-[3-(Trifluoromethyl)phenyl]thian-4-ol](/img/structure/B8079202.png)
![4-[2-(Trifluoromethoxy)phenyl]thian-4-ol](/img/structure/B8079208.png)
